2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol
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Overview
Description
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol is a synthetic organic compound It is characterized by its complex aromatic structure, which includes multiple chlorine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol typically involves multiple steps, including halogenation, hydroxylation, and etherification reactions The starting materials are usually simpler aromatic compounds that undergo chlorination to introduce chlorine atoms at specific positions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions (temperature, pressure, and catalysts) are optimized for maximum yield and purity. The process would include steps for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific applications would require further research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol would depend on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorination but lacking the additional hydroxyl and methyl groups.
3,5-Dichloro-2-hydroxybenzoic acid: Contains similar functional groups but with a different core structure.
2,4,6-Trichlorophenol: Another chlorinated phenol with different substitution patterns.
Uniqueness
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol is unique due to its specific arrangement of chlorine, hydroxyl, and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications
Properties
CAS No. |
144429-63-0 |
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Molecular Formula |
C14H11Cl3O3 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
2,4-dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol |
InChI |
InChI=1S/C14H11Cl3O3/c1-6-3-8(18)12(16)10(4-6)20-14-11(15)7(2)5-9(19)13(14)17/h3-5,18-19H,1-2H3 |
InChI Key |
QPVDWOREWKDUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=CC(=C2Cl)O)C)Cl)Cl)O |
Origin of Product |
United States |
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